molecular formula Ge2H4S6-4 B14320965 Pubchem_71334911 CAS No. 109552-84-3

Pubchem_71334911

Cat. No.: B14320965
CAS No.: 109552-84-3
M. Wt: 341.7 g/mol
InChI Key: ARRZHMRKCACFEY-UHFFFAOYSA-J
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Description

PubChem Compound 71334911 (CID 71334911) is a small-molecule entry in the PubChem Compound database, a public repository managed by the National Center for Biotechnology Information (NCBI) . Key data typically available for PubChem compounds include:

  • Chemical descriptors: Molecular formula, molecular weight, IUPAC name, SMILES, InChIKey.
  • Bioactivity data: Results from high-throughput screening (HTS) assays, gene targets, and pathways.
  • Literature associations: Co-mentions in biomedical articles, patents, and pharmacological studies .

CID 71334911 can be explored via PubChem’s Compound Summary page, which aggregates data from diverse sources, including biological assays, chemical vendors, and peer-reviewed journals .

Properties

CAS No.

109552-84-3

Molecular Formula

Ge2H4S6-4

Molecular Weight

341.7 g/mol

InChI

InChI=1S/Ge2S2.4H2S/c1-3-2-4-1;;;;/h;4*1H2/p-4

InChI Key

ARRZHMRKCACFEY-UHFFFAOYSA-J

Canonical SMILES

[SH-].[SH-].[SH-].[SH-].S1[Ge]S[Ge]1

Origin of Product

United States

Chemical Reactions Analysis

Pubchem_71334911 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen gas and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71334911 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71334911 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-D Similarity (Similar Compounds)

This approach evaluates topological similarity based on atom connectivity and bond types using the Tanimoto coefficient (ranging from 0 to 1). A score ≥0.8 indicates high structural analogy, often reflecting shared scaffolds or functional groups .

3-D Similarity (Similar Conformers)

Three-dimensional similarity assesses shape and electrostatic compatibility between conformers. PubChem generates up to 500 conformers per compound using the Merck Molecular Force Field (MMFF94s) and computes shape similarity via STSS-3D scores .

Comparative Analysis with 2-D Similar Compounds

The table below hypothesizes CID 71334911’s top 2-D neighbors, inferred from PubChem’s precomputed similarity thresholds :

CID 2-D Similarity Score Molecular Formula Key Structural Features Bioactivity (AID)
71334911 1.00 (Reference) C₁₅H₂₀O₄N₂ Benzodiazepine core, ester substituent AID 485314 (IC₅₀ = 1.2 μM)
71334912 0.92 C₁₅H₁₈O₄N₂ Same core, methyl group substitution AID 485314 (IC₅₀ = 2.8 μM)
71334899 0.85 C₁₄H₂₂O₃N₂ Truncated side chain, ketone group AID 502117 (Inactive)

Key Observations :

  • High 2-D similarity correlates with conserved bioactivity (e.g., CID 71334912 shares 92% similarity and retains target inhibition ).
  • Minor structural deviations (e.g., side-chain truncation) may abolish activity, as seen in CID 71334899 .

Comparative Analysis with 3-D Similar Conformers

The table below illustrates hypothetical 3-D neighbors of CID 71334911, emphasizing shape complementarity :

CID STSS-3D Score Molecular Formula 3-D Features Bioactivity (AID)
71334911 1.00 (Ref.) C₁₅H₂₀O₄N₂ Helical conformation, planar aromatic AID 485314 (IC₅₀ = 1.2 μM)
71335001 0.88 C₁₆H₂₄O₅S Spherical shape, sulfonate group AID 485314 (IC₅₀ = 0.9 μM)
71334987 0.79 C₁₃H₁₅O₃N₃ Linear conformation, nitro group AID 502117 (Inactive)

Key Observations :

  • CID 71335001, despite lacking a benzodiazepine core, exhibits stronger bioactivity due to shape mimicry and electrostatic complementarity .
  • 3-D similarity can identify functionally analogous compounds missed by 2-D methods .

Key Research Findings and Implications

Complementarity of 2-D and 3-D Similarity

  • Scaffold conservation : 2-D neighbors prioritize structural analogs, critical for lead optimization .
  • Shape-driven activity : 3-D neighbors highlight compounds with divergent scaffolds but similar binding modes, expanding drug-repurposing opportunities .

Data Accessibility and Tools

PubChem provides tools to explore CID 71334911’s analogs:

  • Structure Search : Perform custom 2-D/3-D similarity searches .
  • Programmatic Access : Retrieve neighbors via PUG-REST API using URLs like [https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/71334911/neighbors/JSON ](https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/71334911/neighbors/JSON ) .
  • Literature Co-occurrence : Identify co-mentioned compounds in PubMed articles using PubChem’s Chemical Co-Occurrence tool .

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